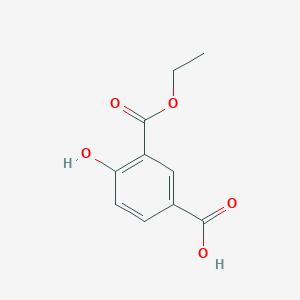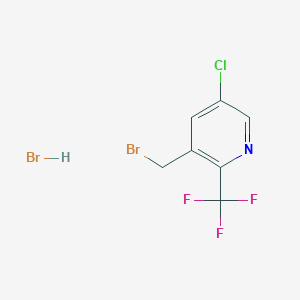
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide is a halogenated heterocyclic compound. It is commonly used as a building block in organic synthesis due to its unique structural features, which include a bromomethyl group, a chloro substituent, and a trifluoromethyl group on a pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of a suitable pyridine precursor. One common method involves the reaction of 3-methyl-5-chloro-2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst to introduce the bromomethyl group . The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces substituted amines .
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Lacks the chloro and trifluoromethyl substituents, making it less versatile in certain synthetic applications.
5-Chloro-2-(trifluoromethyl)pyridine: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
3-(Chloromethyl)-5-chloro-2-(trifluoromethyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, affecting its reactivity and applications.
Uniqueness
The presence of both chloro and trifluoromethyl groups, along with the bromomethyl group, makes 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide a unique and versatile compound in organic synthesis. Its reactivity and ability to introduce multiple functional groups into target molecules distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C7H5Br2ClF3N |
|---|---|
Molekulargewicht |
355.38 g/mol |
IUPAC-Name |
3-(bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C7H4BrClF3N.BrH/c8-2-4-1-5(9)3-13-6(4)7(10,11)12;/h1,3H,2H2;1H |
InChI-Schlüssel |
MKJWVUZRMUTTGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1CBr)C(F)(F)F)Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


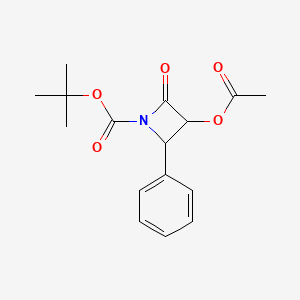
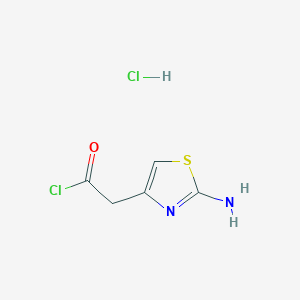
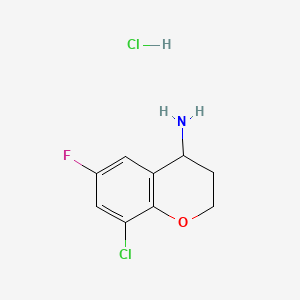

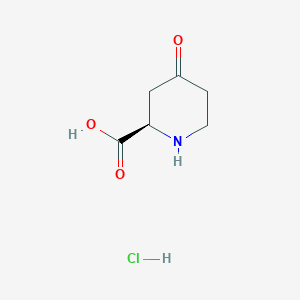

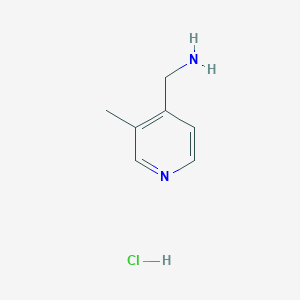

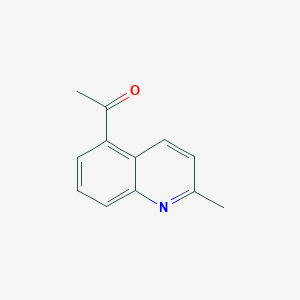
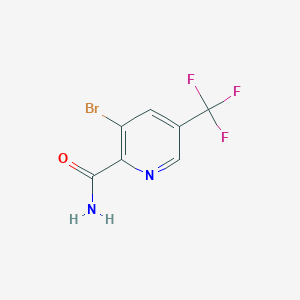
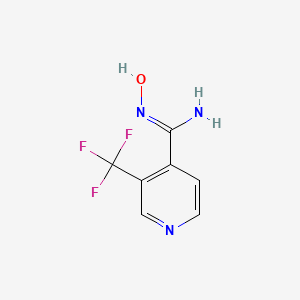
![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)
![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
